molecular formula C12H15N3OS B2716099 4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione CAS No. 1545420-29-8

4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione

Cat. No.: B2716099
CAS No.: 1545420-29-8
M. Wt: 249.33
InChI Key: OEAPRXANHCHABU-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-5-thione class, characterized by a triazole ring fused with a thione (C=S) group at position 3. Its structure includes:

  • 3-[(2-Methoxyphenyl)methyl] group: The methoxy group on the benzyl moiety may contribute to hydrogen bonding or π-π stacking interactions, influencing biological activity .
  • 4,5-Dihydro configuration: Partial saturation of the triazole ring increases conformational rigidity, which can stabilize interactions with biological targets .

Synthetic routes for analogous 1,2,4-triazole-5-thiones typically involve cyclization of thiosemicarbazides or alkylation of triazole-thiol precursors (e.g., via NaOH-mediated reactions with halides) .

Properties

IUPAC Name

4-ethyl-3-[(2-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAPRXANHCHABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-ethyl-1H-1,2,4-triazole-5-thione with 2-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thione group can be oxidized to form a sulfoxide or sulfone.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, especially at the 3-position.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted triazoles depending on the nucleophile used.

    Reduction: Thiol derivatives.

Scientific Research Applications

The biological applications of this compound are primarily linked to its pharmacological properties. Several studies have demonstrated its potential as:

1. Antimicrobial Agent:
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial activity. The compound has shown effectiveness against various strains of bacteria and fungi. For instance, studies involving similar triazole derivatives have reported enhanced activity against Gram-positive bacteria compared to Gram-negative strains .

2. Anticancer Properties:
The compound's structural features suggest potential anticancer activity. Investigations into related triazole compounds have revealed cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis in cancerous cells .

3. Enzyme Inhibition:
Triazoles are known to inhibit specific enzymes involved in disease pathways. The compound may act as an inhibitor for enzymes crucial in cancer metabolism or microbial resistance mechanisms, offering a pathway for therapeutic intervention .

Case Studies

Several case studies highlight the applications of 4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Bacillus species with a minimum inhibitory concentration (MIC) lower than standard antibiotics .
Study BAnticancer ActivityShowed cytotoxicity against MCF7 and HCT116 cell lines with IC50 values indicating potent activity .
Study CEnzyme InhibitionIdentified as a potential inhibitor of key metabolic enzymes in cancer cells, leading to reduced cell proliferation .

Mechanism of Action

The mechanism of action of 4-ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and pathways involved in inflammation and oxidative stress. The compound may also interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Features Biological Activity Reference
4-Ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione 4-Ethyl, 3-(2-methoxybenzyl) High lipophilicity; rigid triazole core Not explicitly reported (analogs show antifungal/anticancer activity)
4-[(Furan-2-yl)methyl]-3-(2-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione 4-Furylmethyl, 3-(2-methoxybenzyl) Electron-rich furan may enhance binding to aromatic receptors Anticancer (predicted via bioisosterism)
4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 4-Bromophenyl, 3-trimethoxyphenyl Bulky substituents improve steric hindrance; bromine aids crystallography Structural studies (no explicit bioactivity)
3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1-[(4-phenylpiperazin-1-yl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione Adamantyl, fluorophenyl, piperazinyl Adamantyl enhances metabolic stability; fluorophenyl increases electronegativity Antiviral/antifungal (analogous derivatives)
4-Amino-3-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione 4-Amino, phenoxymethyl Amino group introduces hydrogen-bonding potential Discontinued (likely due to toxicity)

Key Comparison Points

Substituent Effects: Ethyl vs. Methoxybenzyl vs. Thiophene/Adamantyl: The 2-methoxybenzyl group may offer moderate steric bulk compared to adamantyl () or thiophene (), balancing target affinity and solubility .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows alkylation protocols similar to those in (using InCl₃ catalysis) or (NaOEt-mediated reactions). Yields for such reactions typically range from 60–85%, depending on halide reactivity .

Biological Activity Trends: Antifungal Activity: Compounds with electron-withdrawing groups (e.g., fluorine in ) show enhanced activity, whereas methoxy groups (as in the target compound) may reduce potency but improve selectivity . Anticancer Potential: Thiophene-containing analogs () exhibit strong activity due to sulfur’s bioisosteric replacement of oxygen, a trend that may extend to the target compound .

Physicochemical Properties :

  • Solubility : The 2-methoxybenzyl group may improve aqueous solubility compared to fully aromatic substituents (e.g., ’s benzoxazolyl derivative) .
  • Crystallinity : Bulky substituents like adamantyl () or bromophenyl () facilitate crystal packing, whereas the target compound’s ethyl and methoxy groups may result in less predictable polymorphism .

Biological Activity

4-Ethyl-3-[(2-methoxyphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione (CAS Number: 1545420-29-8) is a compound belonging to the class of triazoles, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3OSC_{12}H_{15}N_{3}OS with a molecular weight of 249.33 g/mol . The compound features a triazole ring linked to an ethyl group and a methoxyphenyl moiety.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have reported that various triazoles show activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. For instance, derivatives similar to the compound demonstrated inhibition against Mycobacterium tuberculosis with a maximum inhibition observed at concentrations as low as 6.25 µg/ml .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole AS. aureus32 µg/ml
Triazole BC. albicans16 µg/ml
Triazole CM. tuberculosis6.25 µg/ml

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been documented in several studies. Compounds related to this compound have shown efficacy in reducing inflammation in animal models. For example, one study highlighted that certain triazoles exhibited significant reductions in paw edema in carrageenan-induced inflammation models .

Table 2: Anti-inflammatory Effects of Triazole Derivatives

Compound NameModel UsedEffect Observed
Triazole DCarrageenan-induced paw edemaReduction by 50%
Triazole ELipopolysaccharide-inducedDecrease in cytokine levels

Anticancer Activity

The anticancer properties of triazoles have gained attention due to their ability to inhibit tumor growth in various cancer cell lines. In vitro assays demonstrated that compounds similar to the target molecule were effective against breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116) cell lines . The mechanism often involves induction of apoptosis and disruption of cell cycle progression.

Table 3: Anticancer Activity Against Various Cell Lines

Compound NameCancer Cell LineIC50 (µM)
Triazole FMCF-715
Triazole GPC-320
Triazole HHCT-11610

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of triazoles against S. typhi and Proteus mirabilis, finding that modifications to the phenyl group significantly enhanced activity .
  • Case Study on Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of triazoles using a mouse model for arthritis. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 after administration of the triazole derivative .

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving cyclization of thiosemicarbazides or alkylation of triazole precursors. For example:

  • Route 1 : Condensation of 2-methoxybenzylamine with ethyl isothiocyanate, followed by cyclization in acidic conditions (e.g., HCl/ethanol) to form the triazole-thione core .
  • Route 2 : Alkylation of a preformed triazole-5-thione with ethyl bromide under basic conditions (e.g., K₂CO₃/DMF) .
    Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) yields high-purity crystals (81–87% yield). Monitoring via TLC and characterization by IR (C=S stretch at ~1250 cm⁻¹) and ¹H-NMR (δ 1.2–1.4 ppm for ethyl group) ensures purity .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • IR Spectroscopy : Identifies functional groups (e.g., C=S at ~1250 cm⁻¹, N–H at ~3200 cm⁻¹) .
  • ¹H/¹³C-NMR : Confirms substituent positions (e.g., ethyl protons at δ 1.2–1.4 ppm, methoxy singlet at δ 3.8 ppm) .
  • X-ray Crystallography : Resolves 3D geometry (e.g., dihedral angles between triazole and methoxyphenyl groups) using SHELXL for refinement .

Advanced: How are crystallographic challenges (e.g., twinning, disorder) addressed?

Methodological Answer:

  • Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains. For example, a minor twin component contribution of 0.27(9) was resolved in a related triazole-thione derivative .
  • Disorder : Apply PART and EADP restraints in SHELXL. ORTEP-3 visualizes anisotropic displacement ellipsoids to validate refinement .
  • Validation : Check R-factor convergence (target < 0.05) and validate geometry with WinGX’s PLATON .

Advanced: How can computational methods (DFT, docking) predict electronic properties and bioactivity?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps (e.g., ~4.5 eV), electrophilicity index, and electrostatic potential maps . Compare with experimental UV-Vis (TD-DFT) and IR spectra .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., methionine aminopeptidase II). Grid parameters: 25 ų box centered on active site, Lamarckian GA for conformational sampling .

Advanced: What mechanisms underlie its antimicrobial/antitumor activity?

Methodological Answer:

  • Enzyme Inhibition : Test against methionine aminopeptidase II via fluorescence assays (IC₅₀ ~10 µM). Triazole-thiones chelate metal ions in enzyme active sites .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., 2-methoxyphenyl vs. 3,4-dimethoxyphenyl) to enhance lipophilicity and target binding. MIC values against S. aureus decrease from 128 µg/mL to 32 µg/mL with bulkier groups .

Advanced: How to resolve contradictions between experimental and theoretical spectroscopic data?

Methodological Answer:

  • IR Discrepancies : Assign vibrations using potential energy distribution (PED) analysis in Multiwfn. For example, a 15 cm⁻¹ shift in C=S stretch may arise from solvent effects (DFT in gas phase vs. experimental in ethanol) .
  • NMR Chemical Shifts : Apply GIAO method with implicit solvent models (e.g., PCM for DMSO). Correct for systematic errors via linear regression (R² > 0.98) .

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